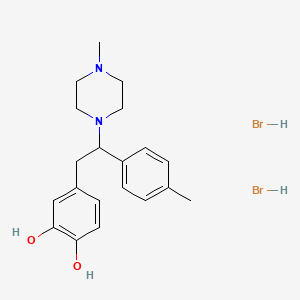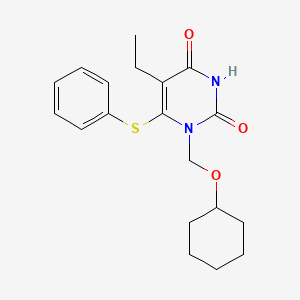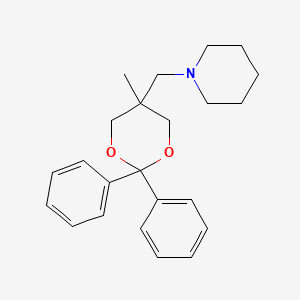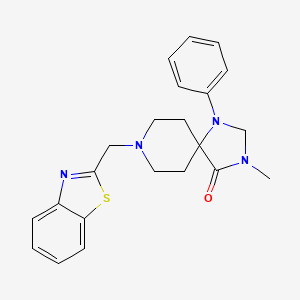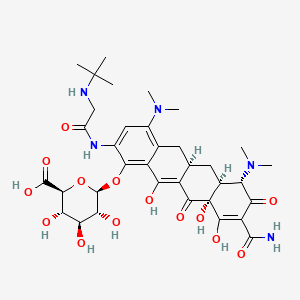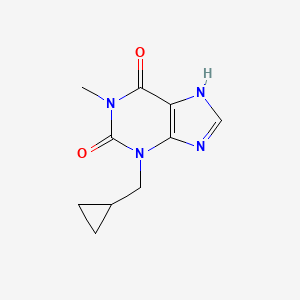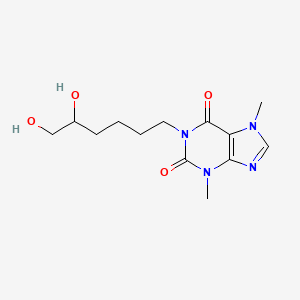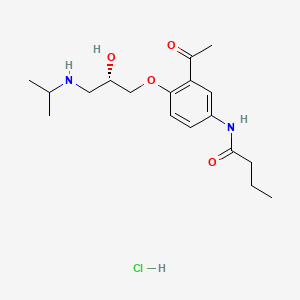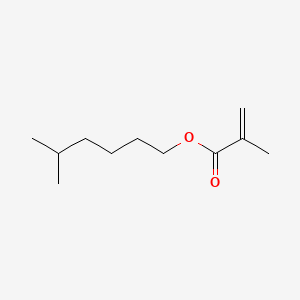
Hexamethylindanopyran, (4S,7S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexamethylindanopyran, (4S,7S)-, also known as 4,6,6,7,8,8-Hexamethyl-1,3,4,6,7,8-hexahydrocyclopenta[g]isochromene, is a synthetic fragrance ingredient. It is widely used in the perfume industry due to its clean, sweet, floral, and woody musk scent. This compound is known for its stability and hydrophobic properties, making it a popular choice in various consumer products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexamethylindanopyran, (4S,7S)-, is synthesized through a multi-step process involving the cyclization of specific precursorsThe reaction conditions typically involve the use of strong acids or bases as catalysts, and the reactions are carried out under controlled temperatures to ensure the desired stereochemistry is achieved .
Industrial Production Methods
In industrial settings, the production of Hexamethylindanopyran, (4S,7S)-, involves large-scale chemical reactors where the reaction conditions are meticulously controlled. The process includes the purification of the final product through distillation or crystallization to ensure high purity and consistency. The industrial production methods are designed to be cost-effective while maintaining the quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Hexamethylindanopyran, (4S,7S)-, undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups.
Substitution: Halogenation reactions using reagents like chlorine or bromine can introduce halogen atoms into the compound
Major Products Formed
The major products formed from these reactions include various derivatives of Hexamethylindanopyran, (4S,7S)-, with modified functional groups that enhance its fragrance properties or introduce new functionalities for different applications .
Applications De Recherche Scientifique
Hexamethylindanopyran, (4S,7S)-, has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the effects of methyl group substitution on the stability and reactivity of cyclic compounds.
Biology: Research has explored its potential as a bioactive compound with applications in drug development and environmental studies.
Medicine: Studies have investigated its potential as a therapeutic agent due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Hexamethylindanopyran, (4S,7S)-, involves its interaction with olfactory receptors in the human nose. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic scent. The molecular targets include various olfactory receptor proteins, and the pathways involved are part of the broader olfactory signaling system .
Comparaison Avec Des Composés Similaires
Hexamethylindanopyran, (4S,7S)-, can be compared with other similar compounds such as:
Galaxolide: Another synthetic musk compound with similar fragrance properties but different stereochemistry.
Tonalide: A polycyclic musk compound used in similar applications but with distinct chemical structure and scent profile.
Celestolide: Known for its long-lasting fragrance, it differs in its molecular structure and olfactory characteristics
The uniqueness of Hexamethylindanopyran, (4S,7S)-, lies in its specific stereochemistry, which contributes to its distinct scent and stability, making it a valuable ingredient in the fragrance industry .
Propriétés
Numéro CAS |
172339-62-7 |
|---|---|
Formule moléculaire |
C18H26O |
Poids moléculaire |
258.4 g/mol |
Nom IUPAC |
(4S,7S)-4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene |
InChI |
InChI=1S/C18H26O/c1-11-9-19-10-13-7-15-16(8-14(11)13)18(5,6)12(2)17(15,3)4/h7-8,11-12H,9-10H2,1-6H3/t11-,12-/m1/s1 |
Clé InChI |
ONKNPOPIGWHAQC-VXGBXAGGSA-N |
SMILES isomérique |
C[C@@H]1COCC2=CC3=C(C=C12)C([C@@H](C3(C)C)C)(C)C |
SMILES canonique |
CC1COCC2=CC3=C(C=C12)C(C(C3(C)C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Ethylimino)-6,8-dimethyl-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B12787742.png)
